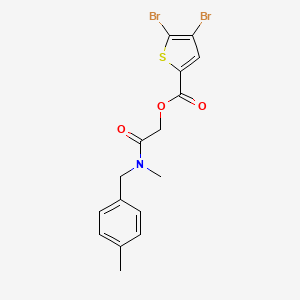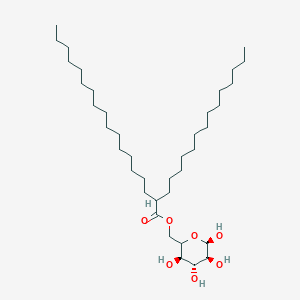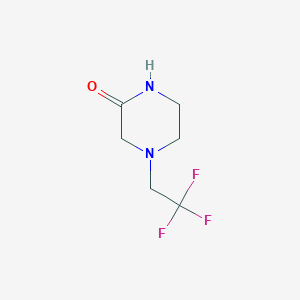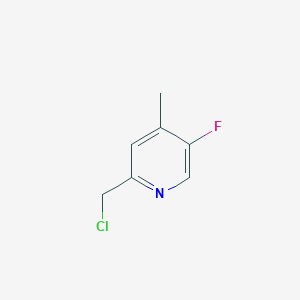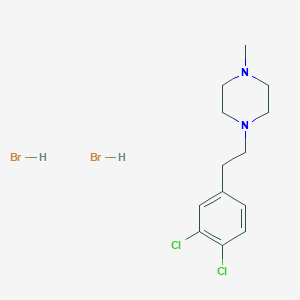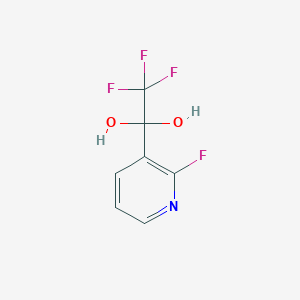![molecular formula C12H8N2 B12974435 Benzo[g]cinnoline CAS No. 260-37-7](/img/structure/B12974435.png)
Benzo[g]cinnoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[g]cinnoline is a tricyclic organic compound with the molecular formula C₁₂H₈N₂ It is formally derived by the oxidative dehydrogenation of 2,2’-diaminobiphenyl This compound is known for its unique structure, which includes a fused ring system containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzo[g]cinnoline can be synthesized through several methods. One common approach involves the oxidative dehydrogenation of 2,2’-diaminobiphenyl. This reaction typically requires an oxidizing agent such as copper(II) or electrochemical oxidation . Another method involves the dual C–N coupling of phthalhydrazide with trivalent halogen reagents, which can yield this compound with high efficiency .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the copper(II)-promoted oxidation of 2-azobiaryls. This method is advantageous due to its high functional group tolerance and efficiency .
Chemical Reactions Analysis
Types of Reactions
Benzo[g]cinnoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzo[g]cinnolinium salts.
Reduction: Electrochemical reduction of nitroaryls can produce this compound.
Substitution: It can participate in substitution reactions, particularly with halogenated reagents.
Common Reagents and Conditions
Oxidizing Agents: Copper(II), electrochemical oxidation.
Reducing Agents: Electrochemical reduction methods.
Substitution Reagents: Trivalent halogen reagents, diaryliodoniums, and diarylbromoniums.
Major Products Formed
Benzo[g]cinnolinium Salts: Formed through oxidation reactions.
Azoarenes: Produced via dual C–N coupling reactions.
Scientific Research Applications
Benzo[g]cinnoline has a wide range of applications in scientific research:
Chemistry: Used as a ligand to construct complexes and as a building block for various functional compounds.
Biology: Employed in the development of biosensors and fluorophores for biological studies.
Medicine: Investigated for its antiandrogenic and anticancer activities.
Industry: Utilized in the fabrication of organic field-effect transistors and triboelectric nanogenerators.
Mechanism of Action
The mechanism of action of benzo[g]cinnoline involves its interaction with molecular targets and pathways. For instance, its role as a ligand in metal complexes can influence the electronic properties of the resulting compounds. Additionally, its structure allows for efficient electron transfer, making it useful in applications such as triboelectric nanogenerators .
Comparison with Similar Compounds
Similar Compounds
Cinnoline: An organic N-heterocyclic compound with a similar fused ring system.
Quinoxaline: Another fused N-heterocyclic compound with distinct biological properties.
Quinazoline: Known for its pharmacological significance and diverse biological activities.
Uniqueness
Benzo[g]cinnoline is unique due to its tricyclic structure and the presence of nitrogen atoms within the fused ring system. This structure imparts specific electronic properties that are advantageous in various applications, such as the development of high-performance triboelectric nanogenerators .
Properties
CAS No. |
260-37-7 |
|---|---|
Molecular Formula |
C12H8N2 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
benzo[g]cinnoline |
InChI |
InChI=1S/C12H8N2/c1-2-4-10-8-12-11(5-6-13-14-12)7-9(10)3-1/h1-8H |
InChI Key |
BMWYMEQOMFGKSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


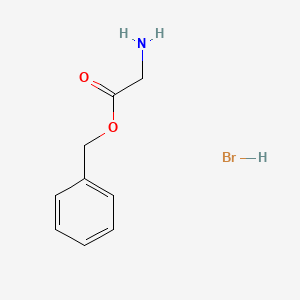
![2,4,4-Trimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B12974367.png)
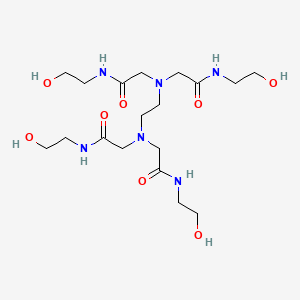
![Benzo[h]quinoline-2-carboxylic acid](/img/structure/B12974391.png)
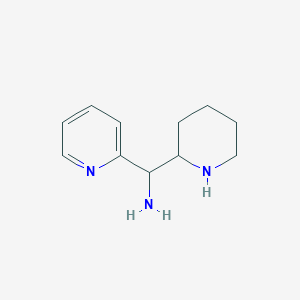
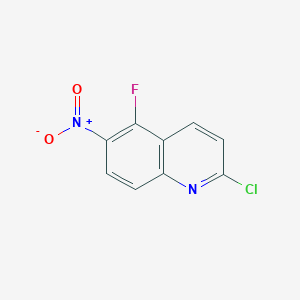
![4-Chloro-8-fluoroimidazo[1,5-a]quinoxaline](/img/structure/B12974418.png)
